Deschloro Florfenicol

Beschreibung

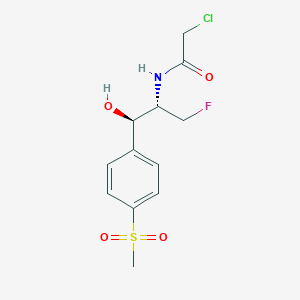

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFNO4S/c1-20(18,19)9-4-2-8(3-5-9)12(17)10(7-14)15-11(16)6-13/h2-5,10,12,17H,6-7H2,1H3,(H,15,16)/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDULJZLGMYDR-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Deschloro Florfenicol from Florfenicol: A Proposed Reductive Dehalogenation Approach

Abstract

This in-depth technical guide outlines a proposed and chemically sound methodology for the synthesis of Deschloro Florfenicol, a derivative of the broad-spectrum antibiotic Florfenicol. The core of this guide focuses on a robust and well-documented chemical transformation: the reductive dehalogenation of the primary alkyl chloride present in Florfenicol. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary analytical techniques for the characterization of the final compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in modifying Florfenicol for structure-activity relationship (SAR) studies, impurity synthesis, or the investigation of metabolic pathways.

Introduction: Florfenicol and the Rationale for its Deschloro Analog

Florfenicol is a synthetic, broad-spectrum antibiotic primarily used in veterinary medicine. Its structure is characterized by a p-nitrophenyl group, a propanediol backbone, a dichloroacetamide side chain, and a fluorine atom replacing a hydroxyl group, which distinguishes it from its predecessor, chloramphenicol. The presence of the chlorine atom on the acetyl moiety is crucial for its antibiotic activity.

The synthesis of Deschloro Florfenicol, where this specific chlorine atom is replaced by a hydrogen atom, serves several key research purposes:

-

Structure-Activity Relationship (SAR) Studies: By removing the chlorine atom, researchers can probe its importance for the antibiotic's binding to the bacterial ribosome and its overall efficacy.

-

Metabolite Standard Synthesis: The in vivo metabolism of Florfenicol may involve dehalogenation. A synthesized standard of Deschloro Florfenicol is essential for pharmacokinetic and metabolic studies.

-

Impurity Profiling: Deschloro Florfenicol could potentially be a process-related impurity in the manufacturing of Florfenicol. Having a reference standard is critical for analytical method development and quality control.

This guide proposes a reliable method for the synthesis of Deschloro Florfenicol, enabling these and other avenues of research.

Proposed Synthetic Pathway: Radical-Mediated Reductive Dehalogenation

The conversion of Florfenicol to Deschloro Florfenicol involves the selective removal of the chlorine atom from the dichloroacetyl group. A highly effective and well-established method for such a transformation is a radical-mediated reductive dehalogenation using tributyltin hydride (Bu₃SnH) and a radical initiator, such as azobisisobutyronitrile (AIBN).

The Reaction Mechanism:

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas.

-

Propagation:

-

The cyanopropyl radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).

-

The tributyltin radical then abstracts the chlorine atom from Florfenicol, forming tributyltin chloride (Bu₃SnCl) and a Florfenicol-derived radical intermediate.

-

This radical intermediate abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the desired product, Deschloro Florfenicol, and another tributyltin radical, which continues the chain reaction.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

This method is particularly suitable due to its high functional group tolerance, meaning it is unlikely to affect other sensitive parts of the Florfenicol molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Deschloro Florfenicol from Florfenicol.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Florfenicol | C₁₂H₁₄Cl₂FNO₄S | 358.21 | 1.0 g (2.79 mmol) |

| Tributyltin hydride | C₁₂H₂₈Sn | 291.06 | 1.22 mL (4.19 mmol) |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 46 mg (0.28 mmol) |

| Toluene | C₇H₈ | - | 50 mL |

| Silica Gel | SiO₂ | - | For column chromatography |

| Hexane | C₆H₁₄ | - | For column chromatography |

| Ethyl Acetate | C₄H₈O₂ | - | For column chromatography |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Florfenicol (1.0 g, 2.79 mmol).

-

Add toluene (50 mL) to dissolve the Florfenicol.

-

Add azobisisobutyronitrile (AIBN) (46 mg, 0.28 mmol).

-

-

Degassing:

-

Seal the flask with a septum and degas the solution by bubbling argon or nitrogen gas through it for 15-20 minutes. This is crucial to remove oxygen, which can inhibit radical reactions.

-

-

Reaction Initiation:

-

While maintaining a positive pressure of inert gas, add tributyltin hydride (1.22 mL, 4.19 mmol) to the reaction mixture via a syringe.

-

Place the flask in a preheated oil bath at 80-90 °C.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at this temperature for 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The product, Deschloro Florfenicol, should have a slightly different Rf value than the starting material, Florfenicol.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The crude product will contain the desired Deschloro Florfenicol and tributyltin chloride. To remove the tin byproduct, dissolve the residue in a minimal amount of a suitable solvent and purify by flash column chromatography on silica gel.

-

A gradient elution system, starting with a low polarity eluent (e.g., 100% hexane) and gradually increasing the polarity with ethyl acetate, is recommended.

-

Collect the fractions containing the purified product (as identified by TLC).

-

-

Product Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Deschloro Florfenicol as a white to off-white solid.

-

Determine the yield of the product.

-

Confirm the identity and purity of the synthesized compound using the analytical methods described in the next section.

-

Characterization and Validation

To confirm the successful synthesis of Deschloro Florfenicol and to assess its purity, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show the disappearance of the characteristic singlet corresponding to the CHCl₂ proton in Florfenicol and the appearance of a new signal corresponding to the CH₂Cl group in Deschloro Florfenicol.

-

¹³C NMR: The carbon NMR spectrum will also show a characteristic shift for the carbon atom of the former dichloroacetyl group.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized molecule, which will differ from that of Florfenicol due to the replacement of a chlorine atom with a hydrogen atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC analysis can be used to determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.

-

Safety Precautions

-

Tributyltin hydride is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

AIBN is a potential explosion hazard if heated without a solvent. It should be stored in a cool, dark place.

-

Toluene is a flammable and toxic solvent. Handle it in a fume hood and away from ignition sources.

-

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Visual Representations

Diagram 1: Proposed Reaction Scheme for Deschloro Florfenicol Synthesis

Caption: Step-by-step workflow for the synthesis and analysis of Deschloro Florfenicol.

References

-

Syriopoulou, V. P., Harding, A. L., Goldmann, D. A., & Smith, A. L. (1981). In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol. Antimicrobial agents and chemotherapy, 19(2), 294–297. [Link]

-

Cannon, M., Harford, S., & Davies, J. (1990). A comparative study on the inhibitory actions of chloramphenicol, thiamphenicol and some of their derivatives. Journal of antimicrobial chemotherapy, 26(3), 307–317. [Link]

An In-depth Technical Guide to Deschloro Florfenicol: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Florfenicol, a significant derivative and metabolite of the broad-spectrum bacteriostatic antibiotic Florfenicol, holds a pivotal role in pharmaceutical research and development, particularly in the context of drug metabolism, residue analysis, and as a reference standard.[1] This guide provides a comprehensive technical overview of Deschloro Florfenicol, delving into its chemical structure, physicochemical properties, and analytical methodologies. As a derivative of Florfenicol, which is itself a synthetic analog of thiamphenicol, understanding the nuanced characteristics of Deschloro Florfenicol is crucial for a complete comprehension of the parent drug's behavior in biological and environmental systems.[2][3]

Florfenicol is widely used in veterinary medicine to treat a variety of bacterial infections.[4] Consequently, the presence and fate of its metabolites, such as Deschloro Florfenicol, are of significant interest to regulatory bodies and scientists ensuring food safety and environmental quality. This guide is designed to be an essential resource for professionals requiring detailed and accurate information on this important compound.

Chemical Structure and Identity

Deschloro Florfenicol is structurally similar to its parent compound, Florfenicol, with the key difference being the substitution of one of the chlorine atoms on the dichloroacetyl moiety with a hydrogen atom. This seemingly minor alteration can have significant implications for the molecule's biological activity and physicochemical properties.

The precise chemical identity of Deschloro Florfenicol is defined by the following identifiers:

-

IUPAC Name: 2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide[5][6]

-

CAS Number: 138872-73-8[7]

Below is a 2D representation of the chemical structure of Deschloro Florfenicol.

Caption: 2D Chemical Structure of Deschloro Florfenicol

Physicochemical Properties

The physicochemical properties of Deschloro Florfenicol are crucial for understanding its behavior in various matrices, including its solubility, distribution, and potential for environmental transport. While experimentally determined data is limited, computational models provide valuable estimates.

| Property | Value | Source |

| Melting Point | 153-155°C | [8] |

| XLogP3 | 1 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Rotatable Bond Count | 6 | [5] |

| Exact Mass | 323.0394350 Da | [5] |

| Topological Polar Surface Area | 91.9 Ų | [5] |

Note: The XLogP3 and other molecular descriptor values are computationally predicted and should be used as estimates.[5]

Synthesis and Manufacturing

A plausible synthetic approach could involve the selective monochlorination of the corresponding deschloroacetyl intermediate or the controlled reduction of the dichloroacetyl group of Florfenicol. The synthesis of Florfenicol often involves steps of chlorination, fluorination, and hydrolysis from a starting material like (4R,5R)-2-dichloromethyl-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-4-oxazole methanol.[9] A modification of these steps could potentially yield Deschloro Florfenicol.

Analytical Methodologies

The accurate detection and quantification of Deschloro Florfenicol are paramount for residue monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique employed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the sensitive and selective determination of Deschloro Florfenicol. Its ability to provide structural information through fragmentation patterns ensures high confidence in identification and quantification, even in complex matrices.

Experimental Protocol: A General Approach for HPLC-MS/MS Analysis

-

Sample Preparation (e.g., from animal tissue):

-

Homogenize the tissue sample.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for Deschloro Florfenicol would need to be optimized. For Florfenicol, common transitions are monitored, and similar principles would apply to its deschloro derivative.

-

Caption: General workflow for HPLC-MS/MS analysis.

Use as a Reference Standard

Deschloro Florfenicol is commercially available as a certified reference material, essential for the validation of analytical methods and for ensuring the accuracy of quantitative results.[10][11]

Protocol for Preparation and Use of a Standard Solution:

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of Deschloro Florfenicol standard.

-

Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, in a class A volumetric flask to achieve a known concentration (e.g., 100 µg/mL).[11]

-

Sonication may be used to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent or mobile phase.

-

These solutions should cover the expected concentration range of the samples to be analyzed.

-

-

Storage:

Biological Activity

The biological activity of Deschloro Florfenicol, particularly its antimicrobial efficacy, is a critical area of interest. As a metabolite of Florfenicol, which inhibits bacterial protein synthesis, it is plausible that Deschloro Florfenicol retains some level of antibacterial activity. However, the structural modification—the absence of one chlorine atom—may impact its binding to the ribosomal target and, consequently, its potency.

While extensive studies on the specific Minimum Inhibitory Concentrations (MICs) of Deschloro Florfenicol against a wide range of bacteria are not widely published, the well-documented antimicrobial activity of Florfenicol provides a valuable point of comparison.[4][13] Further research is warranted to fully characterize the antimicrobial spectrum and potency of Deschloro Florfenicol to understand its contribution to the overall therapeutic and residual effects of the parent drug.

Conclusion

Deschloro Florfenicol is a compound of significant importance in the fields of veterinary drug development, food safety, and environmental science. Its role as a primary metabolite of Florfenicol necessitates a thorough understanding of its chemical and physical characteristics, as well as robust analytical methods for its detection. This guide has provided a detailed overview of the current knowledge on Deschloro Florfenicol, from its fundamental chemical structure to the practicalities of its analysis. For researchers and scientists, a continued investigation into its synthesis, experimental physicochemical properties, and specific biological activity will further enhance our understanding of this key molecule and its implications.

References

-

PubChem. Deschloro Florfenicol. National Center for Biotechnology Information. [Link]

- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

- Google Patents. (2021). Synthetic method of florfenicol. CN112538034A.

- Merck Animal Health USA.

- LGC Standards. Deschloro Florfenicol | CAS 138872-73-8.

- Chen, Z., et al. (2024).

-

GSRS. DESCHLORO FLORFENICOL. [Link]

- ResearchGate. (2021). Minimum inhibitory concentration (MIC) distribution of florfenicol...

- Liu, D., et al. (2000). Antibacterial effect of chloramphenicol, thiamphenicol and florfenicol against aquatic animal bacteria. Journal of Veterinary Medical Science, 62(5), 479-85.

- Chemistry LibreTexts. (2023).

- ResearchGate. (2023). Florfenicol cleavage visualized by NMR spectroscopy. (A) Chemical...

- Shin, S., et al. (2005). Evaluation of the antimicrobial activity of florfenicol against bacteria isolated from bovine and porcine respiratory disease. Veterinary Microbiology, 106(1-2), 143-7.

- Google Patents. (2015). Florfenicol synthesizing method. WO2015157927A1.

- ResearchGate. (2022). Elucidating degradation mechanisms of florfenicol in soil by stable-isotope assisted nontarget screening.

- YouTube. (2015).

- WITEGA Laboratorien Berlin-Adlershof GmbH. Deschloro Florfenicol.

- Thieme Connect. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.

- ResearchGate. (2024).

- Adams, P., et al. (2012).

- ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.

Sources

- 1. Dechlorination Helps Defluorination: Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deschloro Florfenicol | CAS 138872-73-8 | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the antimicrobial activity of florfenicol against bacteria isolated from bovine and porcine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deschloro Florfenicol | C12H15ClFNO4S | CID 29977285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CN112538034A - Synthetic method of florfenicol - Google Patents [patents.google.com]

- 9. Deschloro Florfenicol | CAS 138872-73-8 | LGC Standards [lgcstandards.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. witega.de [witega.de]

- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 13. Antibacterial effect of chloramphenicol, thiamphenicol and florfenicol against aquatic animal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Deschloro Florfenicol: A Proposed Investigational Framework

Abstract

Deschloro Florfenicol is a significant metabolite and potential impurity of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine.[1][2] While the toxicological profile of Florfenicol has been investigated, Deschloro Florfenicol remains largely uncharacterized. This technical guide provides a comprehensive framework for the in vitro toxicological evaluation of Deschloro Florfenicol, designed for researchers, scientists, and drug development professionals. In the absence of extensive public data, this document outlines a robust, tiered investigational strategy. We will detail the scientific rationale and step-by-step protocols for a battery of in vitro assays, from initial cytotoxicity screening to in-depth mechanistic and genotoxicity studies. This guide is structured to not only provide methodologies but also to instill a logical, self-validating approach to toxicological assessment, ensuring scientific integrity and generating a comprehensive safety profile.

Introduction: The Rationale for a Focused Toxicological Assessment

Florfenicol acts by inhibiting protein synthesis through binding to the 50S ribosomal subunit.[3] Given its structural similarity to Florfenicol, it is plausible that Deschloro Florfenicol may exhibit a similar mechanism of action and, potentially, a related toxicological profile. The primary structural difference is the substitution of a chlorine atom with a hydrogen atom. This seemingly minor alteration can significantly impact the molecule's pharmacokinetic and toxicodynamic properties. Therefore, a dedicated toxicological assessment is not merely a regulatory formality but a scientific necessity to ensure a complete understanding of the safety profile of Florfenicol and its related compounds.

This guide proposes a tiered approach to the in vitro toxicological evaluation of Deschloro Florfenicol, starting with broad cytotoxicity screening and progressing to more specific mechanistic and genotoxicity assays.

}

Figure 1: Proposed tiered workflow for the in vitro toxicological assessment of Deschloro Florfenicol.Tier 1: Foundational Cytotoxicity Assessment

The initial step in any toxicological evaluation is to determine the concentration range over which the test compound elicits a cytotoxic response. This is crucial for selecting appropriate, sub-lethal concentrations for subsequent mechanistic and genotoxicity assays. We recommend a tripartite approach to cytotoxicity testing, utilizing assays that measure different cellular endpoints to provide a more holistic view of cellular health.[4]

Recommended Cell Lines

-

HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for in vitro toxicology due to its metabolic capabilities, although it should be noted that S9 fractions may still be required for full metabolic activation.[4]

-

CHO (Chinese Hamster Ovary): A robust and commonly used cell line in regulatory toxicology for cytotoxicity and genotoxicity studies.[5]

Cytotoxicity Assay Protocols

A panel of three assays is recommended to assess metabolic activity, lysosomal integrity, and membrane integrity.

| Assay | Principle |

| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6] |

| Neutral Red (NR) Assay | Assesses lysosomal integrity. Viable cells take up the neutral red dye and store it in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake and retention of the dye.[4] |

| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage. An increase in LDH activity in the supernatant is indicative of compromised membrane integrity and cell lysis.[4][7] |

Table 1: Principles of the recommended cytotoxicity assays.

-

Cell Seeding: Plate HepG2 or CHO cells in 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of Deschloro Florfenicol in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Deschloro Florfenicol. Include vehicle control (medium with solvent) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Assay Performance: After the incubation period, perform the MTT, Neutral Red, and LDH assays according to the manufacturer's protocols.

-

Data Analysis: Measure the absorbance for each assay using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each assay.

Tier 2: Mechanistic Investigation

Based on the known mechanism of action of Florfenicol, it is critical to investigate whether Deschloro Florfenicol also acts as a protein synthesis inhibitor and to assess its potential for mitochondrial toxicity.

Protein Synthesis Inhibition Assay

This assay will determine if Deschloro Florfenicol directly inhibits the translation of mRNA into protein. A cell-free in vitro translation system is ideal for this purpose as it isolates the translational machinery from other cellular processes.[8]

-

System Preparation: Utilize a commercially available cell-free protein synthesis kit (e.g., rabbit reticulocyte lysate or a human-derived system) containing all the necessary components for translation.[8]

-

Reporter Template: Use a reporter mRNA, such as Firefly Luciferase mRNA, which allows for a quantifiable output.

-

Reaction Setup: In a microplate, combine the cell-free lysate, the reporter mRNA, and a range of concentrations of Deschloro Florfenicol. Include a negative control (no inhibitor) and a positive control (e.g., cycloheximide).

-

Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

-

Signal Detection: Add the luciferase substrate and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of Deschloro Florfenicol relative to the negative control. Determine the IC50 value.

}

Figure 2: Workflow for the in vitro protein synthesis inhibition assay.Mitochondrial Toxicity Assessment

Given that many antibiotics can induce mitochondrial dysfunction, a thorough evaluation of Deschloro Florfenicol's impact on mitochondrial health is warranted.[7] A dual-assay approach is recommended to assess both mitochondrial membrane potential and cellular respiration.

The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.[9]

-

Cell Treatment: Treat HepG2 cells with sub-lethal concentrations of Deschloro Florfenicol (determined from Tier 1) for a relevant time period (e.g., 24 hours).

-

JC-1 Staining: Incubate the treated cells with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[9]

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a detailed profile of mitochondrial respiration and glycolysis.[10]

-

Cell Seeding: Plate HepG2 cells on a Seahorse XF cell culture microplate.

-

Treatment: Expose the cells to Deschloro Florfenicol for a predetermined duration.

-

Assay Execution: Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).[11]

-

Data Acquisition: The Seahorse XF Analyzer will record OCR and ECAR throughout the assay.

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

| Parameter | Interpretation |

| Basal Respiration | The baseline oxygen consumption of the cells. |

| ATP Production | The decrease in OCR after the addition of oligomycin, representing the portion of basal respiration used for ATP synthesis. |

| Maximal Respiration | The maximum OCR achieved after the addition of FCCP, indicating the cell's capacity to respond to an increased energy demand. |

| Spare Respiratory Capacity | The difference between maximal and basal respiration, representing the cell's ability to respond to stress. |

Table 2: Key parameters derived from the Seahorse XF Mito Stress Test.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential initiating event for carcinogenesis. A standard two-test in vitro battery is recommended.[12]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical to induce gene mutations.[1][13]

-

Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.[12]

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be genotoxic.

-

Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and molten top agar (with or without S9 mix).

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[14][15][16]

-

Cell Culture and Treatment: Treat CHO or human peripheral blood lymphocytes with at least three concentrations of Deschloro Florfenicol (based on cytotoxicity data), with and without S9 metabolic activation. Include negative and positive controls.

-

Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[14]

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Data Synthesis and Conclusion

The comprehensive data generated from this three-tiered approach will enable a robust in vitro toxicological profile of Deschloro Florfenicol. The IC50 values from the cytotoxicity assays will establish its potency. The mechanistic studies will reveal whether its mode of action is similar to Florfenicol (protein synthesis inhibition) and will characterize any off-target mitochondrial effects. Finally, the genotoxicity battery will assess its potential to cause genetic damage. This integrated assessment is crucial for a thorough risk evaluation and for informing any subsequent in vivo studies. The absence of direct toxicological data on Deschloro Florfenicol necessitates a systematic and scientifically rigorous investigation as outlined in this guide.

References

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). ResearchGate. [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River. [Link]

-

In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). Toxicology in Vitro. [Link]

-

DESCHLORO FLORFENICOL. GSRS. [Link]

-

An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE. [Link]

-

Techniques for Screening Translation Inhibitors. (2016). Molecules. [Link]

-

Guidance on a strategy for genotoxicity testing of chemicals. GOV.UK. [Link]

-

Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (2015). Safety and Health at Work. [Link]

-

Deschloro Florfenicol. PubChem. [Link]

-

In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. [Link]

-

Cytotoxic assays by (a) MTT assay, (b) neutral red cell assay, and (c) LDH assay on gold nanoparticles stabilized with citrate, starch and gum arabic. ResearchGate. [Link]

-

A simple real-time assay for in vitro translation. (2014). Nucleic Acids Research. [Link]

-

Particle-induced artifacts in the MTT and LDH viability assays. (2007). Journal of Nanoparticle Research. [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

-

Comparing in vitro Mitochondrial Toxicity Assays. Evotec. [Link]

-

In vitro research method for screening inhibitors of protein translation. Norecopa. [Link]

-

Identifying Mechanisms of Mitochondrial Toxicity using In Vitro Assays. Evotec. [Link]

-

A Customized XF Workflow for Detection and Characterization of Mitochondrial Toxicity. Agilent. [Link]

-

Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer. (2021). Current Protocols. [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. Deschloro Florfenicol | CAS 138872-73-8 | LGC Standards [lgcstandards.com]

- 4. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

environmental fate and persistence of Deschloro Florfenicol

An In-depth Technical Guide on the Environmental Fate and Persistence of Deschloro Florfenicol

Authored by: Gemini, Senior Application Scientist

Foreword

The extensive use of veterinary antibiotics, such as florfenicol, in agriculture and aquaculture has raised significant concerns about their environmental impact. As parent compounds degrade, they form a complex array of transformation products, each with its own unique environmental behavior and potential toxicological profile. Deschloro florfenicol, a primary metabolite of florfenicol, represents a critical juncture in the environmental degradation cascade of its parent compound. Understanding its fate and persistence is not merely an academic exercise; it is fundamental to a comprehensive environmental risk assessment of florfenicol usage. This guide provides a detailed examination of the current scientific understanding of deschloro florfenicol, synthesizing data on its formation, degradation, and environmental behavior. It is intended for researchers, environmental scientists, and drug development professionals to support informed decision-making and guide future research in this critical area.

Introduction to Deschloro Florfenicol

Deschloro florfenicol is a significant transformation product of florfenicol, a broad-spectrum bacteriostatic antibiotic widely used in veterinary medicine.[1] Florfenicol is structurally similar to thiamphenicol and chloramphenicol, and its mode of action involves the inhibition of protein synthesis in bacteria.[2] The formation of deschloro florfenicol occurs through the reductive dechlorination of the parent florfenicol molecule, a process that can be mediated by both biotic and abiotic factors in the environment.[3][4] As a major metabolite, its presence in soil and aquatic systems is a key indicator of florfenicol contamination and subsequent degradation. The environmental persistence and potential ecotoxicity of deschloro florfenicol are of growing interest, as transformation products can sometimes exhibit similar or even greater biological activity and persistence than the parent compound.

Physicochemical Properties

The environmental behavior of a chemical is heavily influenced by its physicochemical properties. While extensive data on deschloro florfenicol is not as readily available as for its parent compound, key properties have been reported and are summarized below. These parameters are crucial for predicting its partitioning between environmental compartments such as soil, water, and air, as well as its potential for bioaccumulation.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅ClFNO₄S | [5][6] |

| Molecular Weight | 323.77 g/mol | [5][6] |

| CAS Number | 138872-73-8 | [5][6] |

| IUPAC Name | 2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [5] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl">C@HO | [5] |

Environmental Transformation and Degradation Pathways

The environmental fate of deschloro florfenicol is intrinsically linked to the degradation of florfenicol. It is both a product of florfenicol's transformation and a substrate for further degradation. The primary pathways involved are abiotic processes like hydrolysis and photolysis, and biotic processes, primarily microbial degradation.

Formation of Deschloro Florfenicol from Florfenicol

The primary formation route of deschloro florfenicol is through the dechlorination of florfenicol. This process can occur under various environmental conditions. Studies have shown that florfenicol can be sequentially dechlorinated to deschloro florfenicol (dFF) and subsequently to dideschloro florfenicol (ddFF).[3][4] This initial dechlorination step is critical as it alters the chemical properties of the molecule, potentially affecting its solubility, sorption characteristics, and susceptibility to further degradation.

Abiotic Degradation

3.2.1 Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For florfenicol and its derivatives, the amide bond is a potential site for hydrolysis. However, studies have indicated that florfenicol is relatively stable to hydrolysis under neutral pH conditions typical of most natural waters.[7][8] Significant hydrolysis is observed only under more extreme acidic (pH < 5) or alkaline (pH > 8) conditions and at elevated temperatures.[8] One of the identified hydrolysis products of florfenicol is thiamphenicol, where the fluorine atom is replaced by a hydroxyl group.[8][9] While specific hydrolysis rate data for deschloro florfenicol is limited, its structural similarity to florfenicol suggests it would exhibit comparable stability under ambient environmental conditions.

3.2.2 Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. Direct photolysis of florfenicol in water is a slow process, with half-lives under simulated solar irradiation being on the order of several days to weeks.[10] The process can be accelerated by the presence of photosensitizers in the water, such as dissolved organic matter (DOM) and nitrate ions, which lead to indirect photolysis through the generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[10] The degradation pathways for florfenicol via photolysis are complex and can include photoinduced hydrolysis, oxidation, dechlorination, and cleavage of the side chain.[10] It is plausible that deschloro florfenicol is both a product of photolytic dechlorination of florfenicol and is itself susceptible to further photodegradation.

Biotic Degradation

Microbial activity is a major driver of the degradation of antibiotics in the environment.[11] For florfenicol, biodegradation in soil and manure can be relatively rapid.[12] A key biodegradation pathway is amide hydrolysis, which cleaves the amide bond to form florfenicol amine.[11][13] This process is also relevant for deschloro florfenicol. Furthermore, microbial communities have been shown to mediate the dechlorination and defluorination of florfenicol.[11][13][14] The bacterium Labrys portucalensis F11, for instance, has demonstrated the ability to degrade florfenicol, with enhanced defluorination observed in the presence of an additional carbon source.[14] A novel chloramphenicol hydrolase has also been identified that can hydrolyze and inactivate both chloramphenicol and florfenicol, suggesting a promiscuous amidase activity that could potentially act on deschloro florfenicol.[15]

The overall degradation cascade can be visualized as a network of reactions, with deschloro florfenicol as a key intermediate.

Environmental Persistence and Mobility

Persistence

Persistence, often quantified by the half-life (DT₅₀) of a compound in a specific environmental matrix, is a critical factor in risk assessment. Florfenicol itself is considered to be of low persistence in soil and aquatic systems due to relatively rapid biotic degradation.[12] Although specific DT₅₀ values for deschloro florfenicol are not well-documented in the literature, its structural similarity to florfenicol suggests that it is also likely to be biodegradable. The persistence will be highly dependent on environmental conditions such as temperature, pH, microbial activity, and organic matter content.[16]

Mobility in Soil and Water

The mobility of a contaminant in the subsurface is governed by its sorption to soil and sediment particles. This is often described by the soil organic carbon-water partitioning coefficient (Koc). Compounds with low Koc values are more mobile and have a higher potential to leach into groundwater. Florfenicol has a low tendency to sorb to soil, suggesting it can be mobile.[12][17] The sorption of antibiotics in soil is influenced by factors such as soil organic matter content, clay content, pH, and the presence of metal oxides.[16] Given that deschloro florfenicol is a metabolite of a mobile compound, it is reasonable to infer that it may also exhibit mobility in soil. However, without experimental Koc or Kd values for deschloro florfenicol, its precise mobility remains an area for further investigation.

Ecotoxicity

The ecotoxicity of florfenicol has been studied in a range of organisms, including bacteria, algae, invertebrates, and fish.[2] Exposure to florfenicol can induce oxidative stress, and hepatotoxicity, and affect the immune system in aquatic organisms.[18][19] High concentrations can alter microbial communities and may contribute to the spread of antibiotic resistance genes.[2]

There is a significant lack of ecotoxicity data specifically for deschloro florfenicol. While it is a degradation product, it retains a significant portion of the parent molecule's structure, suggesting it could have its own toxicological profile. It is crucial to conduct ecotoxicity studies on key metabolites like deschloro florfenicol to avoid underestimating the environmental risk associated with the use of the parent antibiotic.

Analytical Methodologies

The accurate detection and quantification of deschloro florfenicol in environmental and biological matrices are essential for monitoring its fate and exposure. The primary analytical technique for this purpose is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][20] This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the analyte in complex matrices like soil, water, and animal tissues.

Standard Protocol for LC-MS/MS Analysis

The following is a generalized protocol for the analysis of deschloro florfenicol. Specific parameters may need to be optimized depending on the matrix and instrumentation.

-

Sample Preparation:

-

Water Samples: Filtration followed by solid-phase extraction (SPE) for concentration and cleanup.

-

Soil/Sediment Samples: Solvent extraction (e.g., with acetonitrile or methanol), followed by centrifugation and SPE cleanup of the supernatant.

-

Tissue Samples: Homogenization, followed by acid hydrolysis to convert any conjugated residues to a common analyte (like florfenicol amine, if that is the target for total residue analysis), then extraction and SPE cleanup.[20]

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for deschloro florfenicol are monitored.

-

Conclusion and Future Research Directions

Deschloro florfenicol is a key intermediate in the environmental degradation of the widely used veterinary antibiotic florfenicol. While its formation through dechlorination is recognized, there are significant knowledge gaps regarding its specific environmental fate, persistence, and ecotoxicity. Current understanding relies heavily on extrapolation from data on the parent compound. To achieve a more accurate and comprehensive environmental risk assessment of florfenicol, future research should prioritize the following:

-

Determination of Physicochemical Properties: Experimental determination of key parameters like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) for deschloro florfenicol.

-

Degradation Kinetics: Conducting standardized laboratory studies to determine the degradation half-lives (DT₅₀) of deschloro florfenicol in relevant environmental matrices (soil, water, sediment) under various conditions.

-

Mobility Assessment: Measuring the sorption coefficient (Koc) of deschloro florfenicol in a range of soil types to accurately predict its leaching potential.

-

Ecotoxicity Testing: Performing acute and chronic toxicity tests on representative aquatic and terrestrial organisms to determine the specific toxicological profile of deschloro florfenicol.

-

Identification of Further Degradation Products: Elucidating the full degradation pathway of deschloro florfenicol to identify its terminal breakdown products and assess their environmental significance.

By addressing these research needs, the scientific community can build a more complete picture of the environmental fate of florfenicol and its transformation products, ultimately leading to more sustainable and environmentally responsible use of this important veterinary medicine.

References

-

Dechlorination Helps Defluorination: Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways. (2024). Environmental Science & Technology. [Link][3][4]

-

Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies. (2016). Environmental Science and Pollution Research International. [Link][10]

-

Represented two degradation pathways of florfenicol. a The addition of... - ResearchGate. (n.d.). ResearchGate. [Link][7]

-

Elucidating degradation mechanisms of florfenicol in soil by stable-isotope assisted nontarget screening. (2021). Journal of Hazardous Materials. [Link][11]

-

Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways - PubMed. (2024). PubMed. [Link][3][4]

-

Unravelling the fate of florfenicol and its transformation products in the aquatic ecosystem: A review. (2023). Indian Journal of Animal Health. [Link][21]

-

Elucidating degradation mechanisms of florfenicol in soil by stable-isotope assisted nontarget screening - PubMed. (2021). PubMed. [Link][13]

-

Inactivation of chloramphenicol and florfenicol by a novel chloramphenicol hydrolase - PubMed. (2015). PubMed. [Link][15]

-

Performance and degradation pathway of florfenicol antibiotic by nitrogen-doped biochar supported zero-valent iron and zero-valent copper: A combined experimental and DFT study - PubMed. (2023). PubMed. [Link]

-

Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015). Chemosphere. [Link][8]

-

Prediction of the mobility and persistence of eight antibiotics based on soil characteristics. (2021). Science of The Total Environment. [Link][16]

-

A review on the antibiotic florfenicol: Occurrence, environmental fate, effects, and health risks - PubMed. (2024). PubMed. [Link][2]

-

Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed. (2012). PubMed. [Link][9]

-

Investigation of Photocatalytic Degradation of the Antibiotic Florfenicol from Shrimp Culture Ponds Effluent Using Cu-doped ZnO. (2025). Water and Wastewater. [Link]

-

Bacterial degradation of the veterinary antibiotic florfenicol. (2018). 13th International Chemical and Biological Engineering Conference (CHEMPOR 2018). [Link][14]

-

Unravelling the fate of florfenicol and its transformation products in the aquatic ecosystem: A review - ResearchGate. (2023). ResearchGate. [Link]

-

Determination and Confirmation of Florfenicol - NUCLEUS information resources. (n.d.). USDA Food Safety and Inspection Service. [Link]

-

Assessing the ecotoxicity of florfenicol exposure at environmental levels: A case study of histology, apoptosis and microbiota in hepatopancreas of Eriocheir sinensis - PubMed. (2024). PubMed. [Link][18]

-

MRM3-based UHPLC-MS/MS method for quantitation of total florfenicol residue content in milk and withdrawal study. (n.d.). Authorea. [Link]

-

Phase II Tier A Assessment of florfenicol use in freshwater-reared salmonids. (2013). FDA. [Link][12]

-

Effects of Biochar on Sorption and Transport of Florfenicol in Purple Soil. (2025). ResearchGate. [Link]

-

Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways - ResearchGate. (2024). ResearchGate. [Link]

-

DESCHLORO FLORFENICOL. (n.d.). gsrs. [Link]

-

Persistence and degradation of new ??-lactam antibiotics in the soil and water environment | Request PDF. (2025). ResearchGate. [Link][17]

-

Biological toxicity effects of florfenicol on antioxidant, immunity and intestinal flora of zebrafish (Danio rerio) - PubMed. (2023). PubMed. [Link][19]

-

Influence of soil properties on 14C-Saflufenacil behavior: Sorption and mobility study - SciELO. (2021). SciELO. [Link]

-

Influence of soil properties on 14C-Saflufenacil behavior: Sorption and mobility study - SciELO. (2021). SciELO. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on the antibiotic florfenicol: Occurrence, environmental fate, effects, and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dechlorination Helps Defluorination: Insights into the Defluorination Mechanism of Florfenicol by S-nZVI and DFT Calculations on the Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deschloro Florfenicol | C12H15ClFNO4S | CID 29977285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. d.docksci.com [d.docksci.com]

- 9. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method [pubmed.ncbi.nlm.nih.gov]

- 10. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 13. Elucidating degradation mechanisms of florfenicol in soil by stable-isotope assisted nontarget screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ciencia.ucp.pt [ciencia.ucp.pt]

- 15. Inactivation of chloramphenicol and florfenicol by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prediction of the mobility and persistence of eight antibiotics based on soil characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Assessing the ecotoxicity of florfenicol exposure at environmental levels: A case study of histology, apoptosis and microbiota in hepatopancreas of Eriocheir sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological toxicity effects of florfenicol on antioxidant, immunity and intestinal flora of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ijah.in [ijah.in]

An In-depth Technical Guide to Deschloro Florfenicol: A Key Metabolite in Livestock

Abstract

Florfenicol, a broad-spectrum synthetic antibiotic, is integral to veterinary medicine for managing bacterial infections in livestock such as cattle, swine, and poultry, as well as in aquaculture.[1][2] Its efficacy is rooted in its ability to inhibit bacterial protein synthesis.[3][4][5] The administration of florfenicol necessitates rigorous monitoring of its residues in edible animal products to ensure consumer safety and adhere to global regulatory standards.[1][6][7] This process is complicated by the drug's extensive biotransformation within the animal, leading to various metabolites. Among these is Deschloro Florfenicol, a chlorinated intermediate that provides critical insights into the metabolic fate of the parent drug. This technical guide provides a comprehensive examination of Deschloro Florfenicol, covering its formation, physicochemical properties, advanced analytical methodologies for its detection, and its significance within the toxicological and regulatory landscape of veterinary drug residues.

The Metabolic Journey: From Florfenicol to its Metabolites

Upon administration to livestock, florfenicol undergoes significant metabolism, transforming into a series of related compounds. The primary metabolic pathways involve oxidation and reduction processes that alter the parent molecule's structure.[8] Key metabolites identified across various species include florfenicol amine (FFA), florfenicol alcohol, florfenicol oxamic acid, and monochloroflorfenicol, also known as Deschloro Florfenicol.[3][8][9][10][11]

The formation of Deschloro Florfenicol occurs through a reductive dechlorination pathway. This transformation is a crucial step in the overall metabolic cascade that ultimately leads to other metabolites. While florfenicol amine (FFA) is considered the major metabolite and is the designated marker residue for regulatory testing in most animal species, understanding the role of intermediates like Deschloro Florfenicol is vital for a complete picture of the drug's pharmacokinetics and residue depletion.[11][12]

Regulatory compliance often requires the quantification of the total florfenicol residue. This is achieved by a laboratory procedure involving acid hydrolysis, which converts the parent florfenicol and its major metabolites, including Deschloro Florfenicol, into florfenicol amine (FFA).[1][9][10][13] Therefore, the concentration of FFA measured after hydrolysis represents the sum of all related residues.

Visualizing the Pathway

The following diagram illustrates the principal metabolic transformations of florfenicol in livestock.

Sources

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. merck-animal-health-usa.com [merck-animal-health-usa.com]

A Comprehensive Technical Guide to the Solubility of Deschloro Florfenicol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Florfenicol is a synthetic antibiotic structurally related to florfenicol, a broad-spectrum antibacterial agent primarily used in veterinary medicine.[1] The core mechanism of action for this class of compounds involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Understanding the solubility of Active Pharmaceutical Ingredients (APIs) like Deschloro Florfenicol in organic solvents is a cornerstone of successful drug development. It influences critical processes ranging from synthesis and purification to formulation and analytical method development. This guide provides an in-depth exploration of the solubility of Deschloro Florfenicol, offering both theoretical insights and practical methodologies for its determination and application in a research and development setting.

Physicochemical Properties of Deschloro Florfenicol

A thorough understanding of the physicochemical properties of Deschloro Florfenicol is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C12H15ClFNO4S | [2][3][4] |

| Molecular Weight | 323.77 g/mol | [2][3][4] |

| CAS Number | 138872-73-8 | [1][4][5] |

| Appearance | Typically a white to off-white crystalline powder | [1] |

| Structure |

Caption: 2D chemical structure of Deschloro Florfenicol.

The structure reveals key functional groups that govern its solubility: a polar methylsulfonyl group, hydroxyl groups capable of hydrogen bonding, an amide linkage, and a fluorinated alkyl chain. The presence of both polar and non-polar regions suggests that its solubility will be highly dependent on the choice of solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute (Deschloro Florfenicol) and the solvent.

Solvent Polarity: Solvents can be broadly classified as polar or non-polar. Polar solvents have a significant dipole moment and can be further categorized into protic (containing a hydrogen atom attached to an electronegative atom, e.g., ethanol) and aprotic (lacking such a hydrogen, e.g., DMSO). The polarity of Deschloro Florfenicol, arising from its various functional groups, suggests it will be more soluble in polar solvents.

Hydrogen Bonding: The hydroxyl and amide groups in Deschloro Florfenicol can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

Structural Considerations: The overall three-dimensional structure and the accessibility of the polar functional groups will also play a role. Intramolecular hydrogen bonding within the Deschloro Florfenicol molecule could potentially reduce its interaction with the solvent, thereby affecting its solubility.

Caption: Intermolecular forces driving solubility.

Comparative Solubility: Insights from Florfenicol

The primary structural difference between Florfenicol and Deschloro Florfenicol is the substitution of a chlorine atom with a hydrogen atom on the dichloroacetamide group. This change will slightly decrease the molecular weight and may subtly alter the molecule's overall polarity and crystal lattice energy. It is reasonable to hypothesize that the solubility profile of Deschloro Florfenicol will be similar to that of Florfenicol, particularly in polar aprotic and polar protic solvents. However, precise quantitative differences would need to be determined experimentally.

Experimental Determination of Solubility

Determining the solubility of Deschloro Florfenicol requires a systematic and well-controlled experimental approach. Both kinetic and thermodynamic solubility assays are valuable in drug discovery and development.[9]

Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.[10]

Protocol:

-

Preparation: Add an excess amount of solid Deschloro Florfenicol to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-compatible filter (e.g., PTFE).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of Deschloro Florfenicol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

-

Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Sources

- 1. CAS 138872-73-8: Deschloro Florfenicol | CymitQuimica [cymitquimica.com]

- 2. Deschloro Florfenicol | C12H15ClFNO4S | CID 29977285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 138872-73-8 CAS MSDS (Deschloro Florfenicol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. EP0546018A1 - Pharmaceutical composition of florfenicol. - Google Patents [patents.google.com]

- 8. PHARMACEUTICAL COMPOSITION OF FLORFENICOL - Patent 0546018 [data.epo.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. US20090062397A1 - Compounds and methods for enhancing solubility of florfenicol and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]

Deschloro Florfenicol CAS number and chemical identifiers

An In-depth Examination of a Key Florfenicol-Related Compound for Drug Development and Environmental Analysis

Introduction

Deschloro Florfenicol, a primary metabolite and impurity of the broad-spectrum veterinary antibiotic Florfenicol, serves as a critical reference point for a multitude of scientific investigations. Its relevance spans from pharmaceutical quality control, where it is a key marker for impurity profiling, to environmental science, where its presence indicates the degradation of the parent compound. This technical guide provides a comprehensive overview of Deschloro Florfenicol, including its chemical identifiers, synthesis, analytical methodologies, and biological significance, to support researchers, scientists, and drug development professionals in their work with this important molecule.

Chemical Identity and Properties

A thorough understanding of the chemical identity of Deschloro Florfenicol is fundamental for any scientific endeavor. The following table summarizes its key chemical identifiers and properties.

| Identifier | Value | Source |

| CAS Number | 138872-73-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅ClFNO₄S | [1][2] |

| Molecular Weight | 323.77 g/mol | [1][2] |

| IUPAC Name | 2-chloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | [3] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl">C@HO | [2] |

| InChI Key | ZGCDULJZLGMYDR-ZYHUDNBSSA-N | [2] |

| Synonyms | Monochloroflorfenicol, Florfenicol-deschloro | [3] |

Synthesis and Preparation

While Deschloro Florfenicol is primarily encountered as a metabolite or degradation product of Florfenicol, its de novo synthesis is essential for obtaining a pure reference standard for analytical and biological studies. A plausible synthetic route can be conceptualized based on established organic chemistry principles and adaptations of synthetic pathways for Florfenicol and related compounds.

A logical approach involves the selective monochlorination of the corresponding deschloro-acetyl precursor. The synthesis of N-substituted 2-chloroacetamides is a well-established reaction.[4][5]

Proposed Synthetic Workflow:

Sources

Methodological & Application

A Robust and Validated LC-MS/MS Method for the Quantification of Deschloro Florfenicol in Biological Matrices

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, step-by-step protocol for the sensitive and selective quantification of deschloro florfenicol in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Deschloro florfenicol is a significant metabolite of the broad-spectrum veterinary antibiotic florfenicol. Monitoring its presence is crucial for pharmacokinetic studies, drug metabolism research, and ensuring food safety. The described method, encompassing sample hydrolysis, solid-phase extraction, and optimized LC-MS/MS parameters, is designed for robustness and reliability. Full validation procedures are detailed in accordance with internationally recognized guidelines from the FDA and EMA to ensure data integrity for regulatory submissions and research applications.

Introduction: The Rationale for Deschloro Florfenicol Quantification

Florfenicol is a synthetic, broad-spectrum antibiotic widely used in veterinary medicine to treat infections in cattle, swine, and poultry.[1] Following administration, florfenicol is extensively metabolized into several compounds, including florfenicol amine (FFA) and deschloro florfenicol.[2][3] Regulatory bodies often define the total residue of florfenicol as the sum of the parent drug and its metabolites, measured as a common moiety like florfenicol amine.[2][4] Therefore, a reliable analytical method that can accurately measure these metabolites is essential for:

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of florfenicol.

-

Residue Depletion Studies: Determining appropriate withdrawal periods for treated animals to ensure food products are safe for human consumption.

-

Regulatory Compliance: Meeting the maximum residue limits (MRLs) set by global food safety authorities.

This guide provides a self-validating protocol grounded in established analytical principles, offering researchers a turnkey solution for the quantitative analysis of deschloro florfenicol.

Overall Analytical Workflow

The method employs a systematic approach beginning with sample preparation to isolate the analyte from the complex biological matrix, followed by instrumental analysis and rigorous data evaluation.

Caption: High-level workflow for deschloro florfenicol analysis.

Materials, Reagents, and Instrumentation

Standards and Reagents

-

Deschloro Florfenicol analytical standard (≥98% purity)

-

Florfenicol Amine-d3 (or other suitable stable isotope-labeled internal standard, IS)

-

Hydrochloric Acid (HCl), 6M solution

-

Sodium Hydroxide (NaOH), 30% (w/v) solution

-

Methanol, Acetonitrile, and Water (all LC-MS grade)

-

Formic Acid (≥98% purity, LC-MS grade)

-

Ammonium Hydroxide (ACS grade)

-

Oasis MCX Solid-Phase Extraction (SPE) Cartridges

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Agilent 6470, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.

-

Analytical Balance, Centrifuge, pH meter, Nitrogen Evaporator.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control (QC) Samples

The foundation of accurate quantification lies in the precise preparation of calibration standards.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Deschloro Florfenicol and Internal Standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Standard Solutions: Prepare serial dilutions from the primary stock solutions using a suitable solvent (e.g., 50:50 Methanol:Water) to create a set of working standards for spiking.

-

Calibration Curve Standards: Spike blank, homogenized matrix (e.g., porcine kidney) with the working standards to prepare a calibration curve over the desired concentration range (e.g., 1-1000 ng/g). Include a blank (matrix with IS) and a zero sample (matrix without IS).

-

Quality Control (QC) Samples: Independently prepare QC samples by spiking blank matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Protocol 2: Sample Preparation from Porcine Kidney

This protocol is designed to liberate deschloro florfenicol from its conjugated forms and remove matrix interferences. The inclusion of a hydrolysis step is critical for accurately determining the total residue, as metabolites are often bound within the tissue.[2][4]

-

Homogenization: Weigh 2 g (± 0.1 g) of thawed, minced porcine kidney tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike each sample (excluding blanks) with a fixed amount of the Internal Standard working solution.

-

Hydrolysis: Add 5 mL of 6M HCl to each tube. Vortex vigorously for 1 minute. Place the tubes in a heating block or water bath at 90°C for 2 hours to facilitate the hydrolysis of conjugated metabolites to the free amine form.[2]

-

pH Adjustment: Cool samples to room temperature. Carefully add 5 mL of 30% NaOH to neutralize the acid and raise the pH to >12. This ensures the analyte is in its neutral, free amine form, which is crucial for efficient extraction.[2]

-

Dilution: Add 10 mL of Milli-Q water and vortex. Centrifuge at 4000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition an Oasis MCX cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge. The mixed-mode cation exchange (MCX) sorbent retains the basic amine analyte while allowing neutral and acidic interferences to pass through.

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove remaining polar and non-polar interferences.

-

Elution: Elute the deschloro florfenicol and IS with 5 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the charge interaction, releasing the analyte from the sorbent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

Instrumental parameters must be optimized to ensure chromatographic separation and sensitive, specific detection.

Liquid Chromatography (LC) Parameters

The use of a C18 column with an acidic mobile phase provides good retention and peak shape for the polar amine analyte.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Program | 10% B to 95% B over 5 min, hold 1 min, re-equilibrate |

Mass Spectrometry (MS) Parameters

Analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. The proposed MRM transitions below should be optimized on the specific instrument.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | +4500 V |

| Source Temperature | 475 °C |

| Curtain Gas | 25 psi |

| Nebulizer Gas | 50 psi |

Table of MRM Transitions (Hypothetical, requires empirical optimization) Deschloro Florfenicol (C₁₀H₁₂FNO₄S, MW: 277.27)

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Purpose |

| Deschloro Florfenicol | 278.3 | 192.1 | Quantifier |

| Deschloro Florfenicol | 278.3 | 121.1 | Qualifier |

| Florfenicol Amine-d3 (IS) | 229.1 | 143.1 | Quantifier |

Rationale for Transitions: The precursor ion is the protonated molecule. Product ions are chosen based on stable, characteristic fragments resulting from collision-induced dissociation. These specific m/z values must be determined by infusing the analytical standard into the mass spectrometer.

Bioanalytical Method Validation Protocol